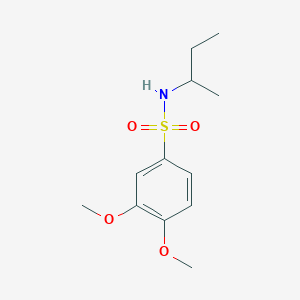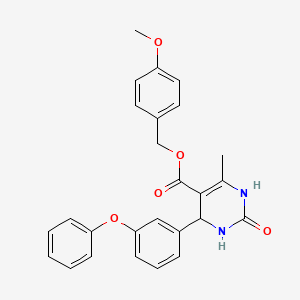![molecular formula C20H15N5S B3871013 5-amino-3-{1-cyano-2-[4-(methylthio)phenyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3871013.png)
5-amino-3-{1-cyano-2-[4-(methylthio)phenyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile
説明
“5-amino-3-{1-cyano-2-[4-(methylthio)phenyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile” is a type of pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms . They are known for their wide range of biological activities and are used as intermediates in the preparation of various important chemicals .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of β-ketonitriles, malononitrile, alkylidenemalononitriles, and their derivatives with hydrazines . For example, a chemoselective reaction on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium yields 4-cyano pyrazole, whereas in basic medium it yields 5-amino pyrazoles as the major product .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered ring structure with three carbon atoms and two adjacent nitrogen atoms . The structure allows for a wide range of structural variants, which can be achieved through the use of appropriate precursors or post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For instance, they can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . They are also resistant to oxidation and reduction reactions due to the loss of aromaticity, but they can be hydrogenated catalytically, first to pyrazoline, and then to pyrazolidine .Physical And Chemical Properties Analysis
Pyrazole is a colorless solid with a boiling point of 186-188°C and a melting point of 67-70°C. It is a weak base with a pKb of 11.5 (pKa of the conjugated acid is 2.49 at 25°C). Its molecular weight is 68.0776 g/mol, and it is soluble in water .作用機序
The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the context in which they are used. For instance, some pyrazole derivatives have been described as potent GABA (γ-aminobutyric acid) inhibitors with selectivity toward insect versus mammalian receptors .
Safety and Hazards
将来の方向性
Given the wide range of biological activities and the versatility of pyrazole derivatives as synthetic intermediates, there is significant interest in developing new synthetic routes to these compounds and finding new and improved applications for them . This includes the development of novel and applicable heterocyclic compounds by utilizing a wide range of new reactants and efficient synthetic transformations .
特性
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-(4-methylsulfanylphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5S/c1-26-17-9-7-14(8-10-17)11-15(12-21)19-18(13-22)20(23)25(24-19)16-5-3-2-4-6-16/h2-11H,23H2,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIUMAPVUKBLMR-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-3-{(Z)-1-cyano-2-[4-(methylsulfanyl)phenyl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(2-chlorophenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3870935.png)


![2-({5-fluoro-2-[3-(methylthio)phenyl]pyrimidin-4-yl}amino)ethanol](/img/structure/B3870953.png)
![3-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B3870961.png)


![4-(4-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B3870970.png)
![2-buten-1-yl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3870975.png)
![3-hydroxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3870978.png)
![2-({5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}thio)ethanol](/img/structure/B3870982.png)
![3-[4-(benzyloxy)phenyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one](/img/structure/B3870995.png)
![1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B3871005.png)
![4-amino-N'-[(3-nitrobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B3871015.png)